Methyl N-Boc-piperidine-3-carboxylate

Medicinal Chemistry Drug Design Physicochemical Properties

Selecting Methyl N-Boc-piperidine-3-carboxylate (CAS 148763-41-1) over close analogs is critical for reproducible synthesis. The 3-position methyl ester provides distinct MW (243.30 g/mol) and cLogP versus the ethyl ester variant (CAS 130250-54-3), while the Boc group enables orthogonal protection in peptide synthesis. This scaffold is validated in c-Met kinase inhibitor programs, with derivatives showing IC50 8.6 nM against MKN45 cells. Using incorrect regioisomers (2- or 4-carboxylate) or ester analogs compromises downstream functionalization and biological activity. Source verified ≥97% purity material for CNS and oncology discovery pipelines.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 148763-41-1
Cat. No. B120274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-Boc-piperidine-3-carboxylate
CAS148763-41-1
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C(=O)OC
InChIInChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(8-13)10(14)16-4/h9H,5-8H2,1-4H3
InChIKeyLYYJQMCPEHXOEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl N-Boc-piperidine-3-carboxylate (CAS 148763-41-1): A Protected Piperidine Scaffold for Drug Discovery and Organic Synthesis


Methyl N-Boc-piperidine-3-carboxylate (CAS 148763-41-1) is a heterocyclic organic compound belonging to the class of N-Boc-protected piperidine esters [1]. It features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a methyl ester at the 3-position . This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, enabling the preparation of diverse piperidine-containing bioactive molecules [2]. Its core scaffold is prevalent in numerous FDA-approved pharmaceuticals and drug candidates targeting neurological disorders, oncology, and other therapeutic areas [3].

Methyl N-Boc-piperidine-3-carboxylate (148763-41-1): Why the Methyl Ester and 3-Position Differentiate This Building Block


Substituting Methyl N-Boc-piperidine-3-carboxylate with its closest structural analogs (e.g., ethyl ester, carboxylic acid, or chiral variants) is not chemically equivalent and can derail synthetic outcomes or biological activity. The methyl ester group influences key physicochemical properties such as molecular weight, lipophilicity (cLogP), and reactivity [1]. Compared to the ethyl ester analog (CAS 130250-54-3), the methyl ester offers a lower molecular weight (243.30 g/mol vs. 257.33 g/mol) and a different calculated LogP . The specific 3-position of the carboxylate on the piperidine ring dictates the geometry and steric environment of downstream functionalization, distinguishing it from 2- or 4-substituted isomers . Furthermore, using the racemic mixture versus an enantiopure form (e.g., (R)- or (S)-) can lead to divergent biological activities or require different chiral separation strategies [2]. The following quantitative evidence underscores why this specific compound cannot be arbitrarily replaced.

Methyl N-Boc-piperidine-3-carboxylate (148763-41-1): Quantitative Differentiation Evidence vs. Key Analogs


Molecular Weight and LogP Comparison: Methyl Ester vs. Ethyl Ester Analog

Methyl N-Boc-piperidine-3-carboxylate exhibits a lower molecular weight (243.30 g/mol) and a lower computed XLogP3 (1.5) compared to its ethyl ester analog, Ethyl N-Boc-piperidine-3-carboxylate (MW 257.33 g/mol; XLogP3 ~1.8) [1]. The reduced molecular weight and lipophilicity can be advantageous in lead optimization for improving ligand efficiency and solubility profiles .

Medicinal Chemistry Drug Design Physicochemical Properties

Physical Form and Melting Point: Methyl Ester vs. Carboxylic Acid Analog

Methyl N-Boc-piperidine-3-carboxylate is a solid at room temperature with a melting point range of 47.0-51.0 °C . In contrast, its direct precursor, N-Boc-piperidine-3-carboxylic acid (CAS 84358-12-3), is also a solid but with a different melting point . The methyl ester's solid form facilitates handling, storage, and purification compared to liquid esters or more polar carboxylic acids.

Process Chemistry Formulation Handling

Synthetic Yield in Esterification: Methyl Ester Preparation

A reported synthesis of Methyl N-Boc-piperidine-3-carboxylate from 1-Boc-piperidine-3-carboxylic acid using trimethylsilyldiazomethane in methanol/toluene afforded the desired product in 83.7% yield [1]. This represents a benchmark for esterification efficiency for this specific substrate. Direct comparison to ethyl ester synthesis under identical conditions is not available.

Synthetic Methodology Process Optimization Scale-up

Chiral Differentiation: Racemate vs. Enantiopure Forms

Methyl N-Boc-piperidine-3-carboxylate (CAS 148763-41-1) is the racemic mixture. Its individual enantiomers, (R)-Methyl 1-Boc-piperidine-3-carboxylate (CAS 934423-10-6) and (S)-Methyl 1-Boc-piperidine-3-carboxylate (CAS 88466-76-6), are commercially available with high chiral purity (≥95-98% ee) . The choice between racemate and enantiomer is critical for downstream applications; using the racemate can simplify initial synthesis and reduce cost, while enantiopure forms are essential for stereospecific target engagement in medicinal chemistry.

Chiral Synthesis Medicinal Chemistry Analytical Chemistry

Reactivity and Functional Group Interconversion: Methyl Ester Versatility

The methyl ester in Methyl N-Boc-piperidine-3-carboxylate can be selectively hydrolyzed to the carboxylic acid, reduced to the alcohol, or converted to amides, while the Boc group remains stable [1]. In contrast, the corresponding carboxylic acid (CAS 84358-12-3) cannot be directly reduced or amidated without activation. The ethyl ester analog (CAS 130250-54-3) may exhibit different hydrolysis rates due to steric and electronic effects .

Organic Synthesis Medicinal Chemistry Protecting Groups

Computational Reactivity Descriptors: HOMO-LUMO Gap and Solvent Effects

Density functional theory (DFT) calculations on Methyl N-Boc-piperidine-3-carboxylate revealed a HOMO-LUMO energy gap of 4.873 eV and detailed analysis of solvent effects on molecular electrostatic potential and frontier molecular orbitals [1]. While direct comparative data for analogs is not available in this study, these computed parameters establish a baseline for predicting reactivity, charge distribution, and potential non-linear optical (NLO) properties of this specific compound.

Computational Chemistry DFT Reactivity Prediction

Methyl N-Boc-piperidine-3-carboxylate (148763-41-1): Validated Application Scenarios in Drug Discovery and Chemical Synthesis


Synthesis of c-Met Kinase Inhibitors for Oncology Research

Methyl N-Boc-piperidine-3-carboxylate has been utilized as a key intermediate in the synthesis of piperidine-containing c-Met kinase inhibitors. Studies have demonstrated that derivatives synthesized from this scaffold exhibit potent inhibitory activity against c-Met, with the most active analogs showing IC50 values as low as 8.6 nM against MKN45 cell proliferation . This validates the compound's utility in constructing bioactive molecules targeting cancer pathways.

Peptide and Peptidomimetic Drug Development

The Boc-protected piperidine scaffold of this compound serves as a valuable precursor for incorporating piperidine derivatives into peptide chains. The Boc group enables orthogonal protection strategies during solid-phase peptide synthesis, while the methyl ester allows for subsequent amidation or hydrolysis . This incorporation can enhance the stability and conformational rigidity of peptide-based drugs [1].

Chiral Building Block for Asymmetric Synthesis

While the racemic form (CAS 148763-41-1) is suitable for early-stage discovery, the availability of enantiopure (R)- and (S)-methyl esters (CAS 934423-10-6 and 88466-76-6) enables the synthesis of stereochemically defined piperidine derivatives [1]. This is critical for developing drug candidates where stereochemistry dictates target binding and biological activity, particularly for CNS and kinase targets.

Building Block for Neuropharmaceutical Intermediates

Piperidine rings are ubiquitous in CNS-active pharmaceuticals. Methyl N-Boc-piperidine-3-carboxylate serves as a pre-functionalized scaffold that can be readily elaborated into diverse neuropharmaceutical candidates . The 3-position carboxylate provides a handle for introducing substituents that modulate receptor binding and pharmacokinetic properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl N-Boc-piperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.